7-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Overview
Description
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 1st position, and an aldehyde group at the 2nd position of the indole ring.
Mechanism of Action
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
The synthesis of 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents such as halogens or nitro compounds.
Condensation: The compound can undergo condensation reactions with hydrazines to form hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives, such as:
1-Methylindole-2-carboxaldehyde: Similar in structure but lacks the methoxy group at the 7th position.
Indole-3-carboxaldehyde: Lacks both the methoxy and methyl groups, making it less substituted.
5-Methoxyindole-2-carboxaldehyde: Has a methoxy group at the 5th position instead of the 7th.
The presence of the methoxy group at the 7th position and the methyl group at the 1st position in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-methoxy-1-methylindole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-13)6-8-4-3-5-10(14-2)11(8)12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKITSNNLHSBSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C(=CC=C2)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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